Ketohexokinase-1, commonly referred to as Khk-IN-1, is a compound that acts as an inhibitor of ketohexokinase, an enzyme critical in the metabolism of fructose. This enzyme exists in two isoforms: ketohexokinase-A and ketohexokinase-C, with the former being implicated in various metabolic pathways and cellular processes. The inhibition of ketohexokinase has garnered attention due to its potential therapeutic applications in metabolic disorders, including obesity and diabetes.
Khk-IN-1 is derived from research focused on the inhibition of ketohexokinase to modulate fructose metabolism. The compound has been synthesized and characterized through various methods, including structure-based drug design and in vitro studies that assess its efficacy against the enzyme.
Khk-IN-1 is classified as a small molecule inhibitor targeting the ketohexokinase enzyme. It is primarily studied within the context of metabolic biochemistry and pharmacology, particularly concerning its role in regulating fructose metabolism.
The synthesis of Khk-IN-1 involves several steps typically associated with organic synthesis. Initial approaches may include:
The synthesis process often requires careful optimization of reaction conditions (temperature, solvent choice) to enhance yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the structure of Khk-IN-1.
Khk-IN-1 has a complex molecular structure that allows it to interact effectively with ketohexokinase. The precise three-dimensional conformation is essential for its inhibitory action.
Molecular modeling studies provide insights into the binding interactions between Khk-IN-1 and the enzyme's active site. Key parameters such as binding affinity (measured in micromolar concentrations) are determined through various assays.
Khk-IN-1 participates in specific biochemical reactions where it inhibits the activity of ketohexokinase. This inhibition affects the phosphorylation of fructose, thereby altering metabolic pathways.
Inhibitory kinetics are analyzed using various assays, including enzyme activity assays that measure the rate of fructose phosphorylation in the presence of Khk-IN-1. The compound's effectiveness is quantified using metrics such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
Khk-IN-1 exerts its effects by binding to the active site of ketohexokinase, preventing fructose from being phosphorylated. This action disrupts normal metabolic processes that rely on fructose metabolism.
Research indicates that Khk-IN-1 shows a competitive inhibition profile against ketohexokinase, suggesting that it competes with fructose for binding at the enzyme's active site. Kinetic studies reveal specific interaction constants that characterize this inhibition.
Khk-IN-1 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Melting point and boiling point data are essential for understanding its behavior in biological systems.
The chemical properties include reactivity with functional groups present in biological molecules, stability under different pH conditions, and potential interactions with other metabolites. These properties are crucial for predicting its behavior in vivo.
Khk-IN-1 has significant potential applications in scientific research, particularly in:
The ongoing research into Khk-IN-1 highlights its importance as a tool for understanding metabolic regulation and developing therapeutic strategies against diseases linked to fructose metabolism dysregulation.
Ketohexokinase (KHK), also known as fructokinase, catalyzes the first committed step in fructose metabolism by phosphorylating fructose to fructose-1-phosphate (F1P). This reaction initiates a metabolic cascade that bypasses regulated glycolytic checkpoints, leading to uncontrolled production of lipogenic precursors like glycerol-3-phosphate and acetyl-CoA. Unlike glucose metabolism, which is inhibited by ATP and citrate at the phosphofructokinase step, fructose metabolism proceeds unregulated, promoting de novo lipogenesis (DNL), hepatic steatosis, and insulin resistance [4] [10].
KHK exists as two isoforms: the high-affinity KHK-C (predominantly expressed in liver, kidney, and intestine) and the ubiquitously expressed low-activity KHK-A. Selective inhibition of KHK-C offers a precision therapeutic strategy for metabolic disorders driven by dietary fructose, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity [2] [9]. By blocking F1P formation, KHK inhibitors aim to disrupt pathogenic fructose metabolism while sparing glucose utilization pathways.
Table 1: Metabolic Consequences of Unregulated Fructose Metabolism via KHK
| Process | Pathogenic Outcome | Molecular Mechanism |
|---|---|---|
| ATP Depletion | Hepatic stress & inflammation | Rapid phosphorylation of fructose depletes ATP, activating AMP deaminase and uric acid production |
| De novo lipogenesis | Hepatic steatosis & hypertriglyceridemia | F1P-derived trioses provide unregulated substrate for fatty acid synthesis |
| Transcriptional activation | Insulin resistance | F1P activates ChREBP and SREBP1c, promoting lipogenic gene expression |
| Mitochondrial dysfunction | Oxidative stress | Impaired fatty acid oxidation and ROS generation |
Preclinical evidence demonstrates that genetic KHK deletion or knockdown improves insulin sensitivity, reduces hepatic triglyceride accumulation, and suppresses fibrogenic gene expression in models of fructose-induced metabolic dysfunction [3] [9]. This validates pharmacological KHK inhibition as a mechanistic strategy to counteract fructose-mediated pathologies.
Fructose metabolism evolved in ancestral hominids to exploit seasonal fruit abundance. The high-efficiency KHK pathway enabled rapid conversion of scarce dietary fructose into energy stores (glycogen and lipids) for survival during lean periods. This "thrifty" metabolic adaptation conferred evolutionary advantages but became maladaptive in modern environments with perpetual fructose availability [4] [8].
The human liver extracts 50–70% of ingested fructose in a single pass, converting 30–50% to glucose, 15–25% to lactate, and ≤10% to lipids under balanced conditions. However, chronic high-level exposure from added sugars (e.g., sucrose, high-fructose corn syrup) overwhelms this system. Key factors driving pathology include:
This evolutionary mismatch explains why fructose overconsumption now drives epidemics of metabolic syndrome, NAFLD, and chronic kidney disease.
KHK-IN-1 (chemical name: 4-(5-((5-(4-(cyclopropylmethyl)piperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl)thiophen-2-yl)morpholine; CAS: 1303469-70-6) represents a breakthrough in KHK-targeted therapeutics. As a potent, cell-permeable small-molecule inhibitor, it achieves high selectivity for KHK over related kinases through optimized molecular interactions with the fructose-binding pocket [1] [5].
Table 2: Biochemical and Cellular Profile of KHK-IN-1
| Parameter | Value | Experimental Context |
|---|---|---|
| KHK Half-maximal inhibitory concentration (IC₅₀) | 12 nM | Recombinant human KHK enzyme assay |
| F1P production inhibition (IC₅₀) | 400 nM | HepG2 cell lysates with fructose substrate |
| Metabolic stability | 88% (human), 72% (rat) remaining at 10 min | Liver microsome incubation |
| Cytochrome P450 inhibition | Negligible (1A2, 2C19, 2D6, 2C9, 3A4) | Human liver microsomes |
| Oral bioavailability | 34% | Sprague-Dawley rats (10 mg/kg) |
Key pharmacological advantages of KHK-IN-1 include:
In vivo studies confirm that KHK inhibition with structurally related compounds (e.g., PF-06835919) reverses hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in rats fed American diet-level fructose (7.5% kcal), demonstrating therapeutic potential at nutritionally relevant exposures [3] [9]. KHK-IN-1 thus establishes a pharmacophore template for translating fructose metabolism blockade into clinical benefits for metabolic diseases.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9